Ammonium tetrarhodanatodiamminechromate(III)

Description

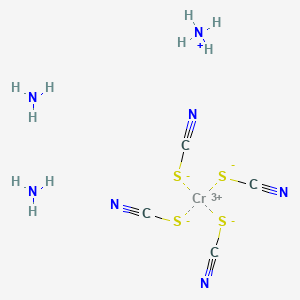

Ammonium tetrarhodanatodiamminechromate(III), commonly known as Reinecke salt, is a coordination compound with the formula NH₄[Cr(NH₃)₂(SCN)₄]·H₂O (monohydrate) . Its anhydrous molecular weight is 336.43 g/mol, while the monohydrate form weighs 354.44 g/mol . The compound features a chromium(III) center coordinated by two ammonia ligands and four thiocyanate (SCN⁻) ligands, forming a complex anion paired with ammonium (NH₄⁺).

Properties

Molecular Formula |

C4H10CrN7S4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |

InChI Key |

ZGLIQORZYPZFPW-UHFFFAOYSA-K |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The synthesis involves the controlled thermal decomposition of ammonium thiocyanate (NH₄SCN) in the presence of ammonium dichromate ((NH₄)₂Cr₂O₇). The overall reaction can be summarized as:

This exothermic process requires careful temperature regulation to prevent decomposition of intermediates.

Materials and Equipment

-

Ammonium thiocyanate (NH₄SCN) : 800 g (10.5 mol)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇) : 170 g (0.675 mol)

-

Enameled reaction vessel : 4 L capacity

-

Thermometer : Range 0–200°C

-

Ice-water bath and hot-water funnel

Procedure

-

Melting NH₄SCN : Heat 800 g of NH₄SCN in an enameled pot until partial melting occurs (145–150°C).

-

Adding Reactants : Gradually introduce a pre-mixed powder of 170 g (NH₄)₂Cr₂O₇ and 200 g NH₄SCN. The reaction becomes self-sustaining, reaching 160°C due to exothermic ammonia evolution.

-

Cooling and Crushing : Allow the mixture to cool while breaking lumps. Pulverize the warm product to prevent moisture absorption.

-

Extraction and Crystallization :

-

Yield Optimization : Concentrate the mother liquor under reduced pressure (40–50°C) to obtain additional crystals.

Critical Parameters

Purification and Stability Considerations

Recrystallization

Reinecke salt is purified by dissolving in hot water (60–65°C) and cooling to 0°C. This step removes byproducts like Morland salt ((NH₂)₂C=NH₂[Cr(NCS)₄(NH₃)₂]), which forms due to excess thiocyanate.

Decomposition Risks

Aqueous solutions decompose over time, releasing hydrogen cyanide (HCN) and turning blue. Stability is maximized by:

Yield and Byproduct Management

Typical Output

| Batch | Yield (g) | Purity (%) | Byproducts (g) |

|---|---|---|---|

| 1 | 250–275 | 98 | 130–135 |

| 2 | 12–13 | 95 | <5 |

The primary byproduct, Morland salt, is soluble in acetone but economically unrecoverable.

Enhancing Efficiency

-

Excess NH₄SCN : A 4:1 molar ratio of NH₄SCN to (NH₄)₂Cr₂O₇ minimizes dichromate residues.

-

Stoichiometric Control : Precise weighing reduces side reactions.

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography confirms an octahedral chromium center with:

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 2050 (νC≡N), 475 (νCr–N) | Thiocyanate and amine bonding |

| UV-Vis (nm) | 510 (d-d transition) | Octahedral splitting energy |

Industrial and Analytical Applications

Chemical Reactions Analysis

Types of Reactions: Ammonium tetrarhodanatodiamminechromate(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different chromium species.

Reduction: It can be reduced under specific conditions to yield lower oxidation states of chromium.

Substitution: The thiocyanate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other thiocyanate compounds or similar ligands

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) species .

Scientific Research Applications

Ammonium tetrarhodanatodiamminechromate(III) has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium tetrarhodanatodiamminechromate(III) involves its ability to form stable complexes with various organic and inorganic molecules. The compound’s molecular targets include primary and secondary amines, amino acids, and histones. The pathways involved in its action are primarily related to its coordination chemistry, where it forms stable bonds with target molecules, leading to their precipitation or isolation .

Comparison with Similar Compounds

Key Properties:

- Appearance : Red to black crystalline powder .

- Melting Point : Decomposes at 268–272 °C .

- Solubility : Soluble in hot water, alcohol; insoluble in dilute hydrochloric acid .

- Applications: Precipitant for mercury, primary/secondary amines, and amino acids; colorimetric reagent .

Comparison with Similar Compounds

Ammonium Tetrathiomolybdate [(NH₄)₂MoS₄]

Contrast with Reinecke Salt :

Ammonium Tetrathiotungstate [(NH₄)₂WS₄]

Contrast with Reinecke Salt :

Triammonium Citrate [C₆H₁₇N₃O₇]

Contrast with Reinecke Salt :

Quaternary Ammonium Compounds (e.g., Glycopyrronium)

Contrast with Reinecke Salt :

Ammonium Tetrachloroaurate(III) Hydrate [NH₄AuCl₄·H₂O]

Contrast with Reinecke Salt :

- Metal: Noble metal (Au) vs. transition metal (Cr).

- Hazards : Severe toxicity vs. moderate handling precautions .

Biological Activity

Ammonium tetrarhodanatodiamminechromate(III), commonly referred to as Reinecke salt, is a complex coordination compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Ammonium tetrarhodanatodiamminechromate(III) is characterized by its unique coordination complex involving chromium and rhodium. The molecular formula is represented as , indicating the presence of ammonium ions and complexed rhodium ions. The compound exhibits distinct physical properties, including a melting point of 268-272 °C, which is critical for understanding its stability and reactivity in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 268-272 °C |

| Solubility | Sparingly soluble in water |

| Toxicity | Acute Tox. 4 (oral, inhalation, dermal) |

The biological activity of ammonium tetrarhodanatodiamminechromate(III) can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogenic microorganisms. This effect is primarily due to its ability to disrupt cellular membranes and interfere with metabolic processes within the cells.

- Enzyme Inhibition : It has been observed that Reinecke salt can inhibit certain enzymes involved in cellular respiration and metabolism, leading to reduced energy production in microbial cells .

- Biofilm Disruption : The compound exhibits properties that can disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents when used in combination therapies .

Case Studies

Several studies have explored the biological implications of ammonium tetrarhodanatodiamminechromate(III):

- Case Study 1 : A study published in Analytical Biochemistry examined the use of Reinecke salt in isolating trimethylselenonium ion from human urine. The researchers found that the compound effectively precipitated the ion, demonstrating its utility in biochemical analysis .

- Case Study 2 : Research conducted on the biocidal effects of quaternary ammonium salts highlighted that compounds similar to Reinecke salt exhibit significant antimicrobial properties against resistant strains of bacteria. This study emphasized the importance of understanding resistance mechanisms to enhance the effectiveness of such compounds in clinical settings .

Table 2: Summary of Case Studies

Q & A

Q. What are the key considerations for synthesizing Ammonium tetrarhodanatodiamminechromate(III) in a laboratory setting?

Methodological Answer: The synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions. Critical steps include:

- Stoichiometric control : Ensure a 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine to avoid side products .

- Reaction monitoring : Use thin-layer chromatography (TLC) to track progress over 72 hours at room temperature .

- Purification : Remove triethylammonium chloride by filtration, followed by solvent evaporation and isolation via column chromatography .

Q. Table 1: Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Reaction Time | 72 hours | |

| Purification Method | Column chromatography |

Q. How should researchers handle and store Ammonium tetrarhodanatodiamminechromate(III) to ensure stability and safety?

Methodological Answer:

- Safety protocols : Wear nitrile gloves, lab coats, and eye protection (e.g., EN166-compliant goggles) due to its acute toxicity (H302, H312, H332) .

- Storage : Keep in airtight containers under dry, dark conditions (<25°C) to prevent hydrolysis or thiocyanate ligand degradation .

- Spill management : Avoid water contact; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are recommended for characterizing Ammonium tetrarhodanatodiamminechromate(III)?

Methodological Answer:

- IR spectroscopy : Identify ν(SCN) stretches (~2100 cm⁻¹) and NH3/SCN ligand vibrations .

- UV-Vis spectroscopy : Analyze d-d transitions in the visible range (e.g., 500–600 nm) to confirm octahedral geometry .

- X-ray crystallography : Resolve crystal structure via single-crystal diffraction (Supplementary Information in ).

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | ν(SCN): 2100 cm⁻¹ | |

| UV-Vis | λ_max ≈ 550 nm | |

| Elemental Analysis | Cr: ~14.6%, S: ~36.2% |

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of Ammonium tetrarhodanatodiamminechromate(III) across different studies?

Methodological Answer:

- Variable optimization : Systematically test reaction parameters (e.g., solvent purity, humidity levels, stirring rate) .

- Byproduct analysis : Use HPLC or mass spectrometry to identify impurities from incomplete ligand substitution .

- Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., aqueous vs. non-aqueous conditions) .

Q. What strategies optimize the crystallization of Ammonium tetrarhodanatodiamminechromate(III) for X-ray diffraction studies?

Methodological Answer:

Q. How to interpret conflicting magnetic susceptibility data for Ammonium tetrarhodanatodiamminechromate(III) in different ligand field models?

Methodological Answer:

- Model refinement : Compare experimental data with density functional theory (DFT) calculations to assess ligand field splitting (Δ₀) .

- Spin-state analysis : Use Evans method NMR or SQUID magnetometry to distinguish between high-spin (Cr³⁺) and low-spin configurations .

- Literature benchmarking : Cross-reference with structurally analogous complexes (e.g., [Cr(NH₃)₂(SCN)₄]⁻ derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.